

# **Discovery and synthesis of Pefcalcitol**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pefcalcitol |           |
| Cat. No.:            | B1255254    | Get Quote |

A Technical Guide to the Discovery and Synthesis of Pefcalcitol

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pefcalcitol** (also known as M5181) is a novel, topically administered Vitamin D<sub>3</sub> analog developed by Maruho Co., Ltd. for the treatment of plaque psoriasis. It possesses a unique dual mechanism of action, functioning as both a Vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor. This dual action targets key pathways in the pathophysiology of psoriasis: regulating keratinocyte proliferation and differentiation while simultaneously reducing the production of pro-inflammatory cytokines. Preclinical and clinical studies have suggested that **Pefcalcitol** is an effective therapy for plaque psoriasis with a favorable safety profile, particularly regarding the reduced risk of hypercalcemia often associated with other Vitamin D<sub>3</sub> analogs. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to **Pefcalcitol**.

### **Discovery and Development**

**Pefcalcitol** was developed by Maruho Co., Ltd. as a next-generation anti-psoriatic drug candidate. The rationale behind its development was to create a Vitamin D<sub>3</sub> analog with enhanced pharmacological effects on keratinocyte differentiation and reduced systemic side effects, such as hypercalcemia.[1] A key innovation in the development of **Pefcalcitol** was the incorporation of phosphodiesterase-4 (PDE4) inhibitory activity into the Vitamin D<sub>3</sub> scaffold.[1] [2] This dual-action approach was designed to offer a more comprehensive treatment for



psoriasis by targeting both the cellular dysregulation and the inflammatory cascade characteristic of the disease.

**Pefcalcitol** has undergone several clinical trials to evaluate its safety and efficacy. These include Phase 1 studies to assess its irritation and sensitization potential, a Phase 2 study in adolescents with plaque psoriasis, and a long-term open-label Phase 3 study.[3]

#### **Dual Mechanism of Action**

**Pefcalcitol**'s therapeutic effect in psoriasis is attributed to its ability to modulate two distinct signaling pathways:

## Vitamin D Receptor (VDR) Agonism

As a Vitamin D<sub>3</sub> analog, **Pefcalcitol** binds to and activates the Vitamin D receptor (VDR). The VDR is a nuclear receptor that plays a crucial role in keratinocyte biology. In the context of psoriasis, which is characterized by hyperproliferation and aberrant differentiation of keratinocytes, VDR activation by **Pefcalcitol** leads to:

- Inhibition of Keratinocyte Proliferation: By activating the VDR, **Pefcalcitol** helps to normalize the rapid cell division seen in psoriatic plaques.
- Promotion of Keratinocyte Differentiation: It induces the terminal differentiation of keratinocytes, a process that is impaired in psoriasis.

This VDR-mediated action helps to restore normal epidermal homeostasis.

### Phosphodiesterase-4 (PDE4) Inhibition

Uniquely among Vitamin D analogs, **Pefcalcitol** also functions as a PDE4 inhibitor.[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. By inhibiting PDE4, **Pefcalcitol** increases intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-17 (IL-17), and interleukin-23 (IL-23). These cytokines are pivotal in driving the inflammatory processes that sustain psoriatic lesions.

# **Signaling Pathways**



The dual mechanism of **Pefcalcitol** can be visualized through the following signaling pathways:



Click to download full resolution via product page

Caption: Pefcalcitol's VDR Agonist Signaling Pathway.





Click to download full resolution via product page

Caption: Pefcalcitol's PDE4 Inhibition Signaling Pathway.

## **Chemical Synthesis Overview**

While the exact, proprietary synthesis of **Pefcalcitol** is not publicly disclosed, the synthesis of Vitamin D<sub>3</sub> analogs, particularly fluorinated ones, generally follows established synthetic



strategies. A plausible approach would involve a convergent synthesis, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled.

Key Synthetic Steps for Vitamin D₃ Analogs:

- Preparation of the CD-Ring/Side-Chain Fragment: This often starts from a known chiral precursor, such as a derivative of vitamin D<sub>2</sub> or a commercially available steroid. The synthesis involves modifications to the side chain to introduce the desired functionality, including fluorination.
- Preparation of the A-Ring Fragment: The A-ring is typically prepared as a phosphine oxide or a similar reactive species, ready for coupling.
- Coupling Reaction: The A-ring and CD-ring fragments are joined together, most commonly via a Wittig-Horner reaction.
- Deprotection and Isomerization: Final deprotection steps and, if necessary, thermal or photochemical isomerization yield the final Vitamin D₃ analog.

The introduction of fluorine atoms, a feature of **Pefcalcitol**, is a common strategy in medicinal chemistry to modulate the metabolic stability and biological activity of a molecule.

#### **Preclinical and Clinical Data**

**Pefcalcitol** has been evaluated in multiple clinical trials for the treatment of plaque psoriasis. While detailed results from the Phase 3 trials are not fully published, the progression of the drug through these stages indicates a positive risk-benefit profile.

Table 1: Summary of Pefcalcitol Clinical Trials



| Trial Identifier | Phase | Status    | Primary Objective                                                                                                                                |
|------------------|-------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01908595      | 3     | Completed | To evaluate the long-<br>term safety and<br>efficacy of Pefcalcitol<br>in subjects with<br>plaque psoriasis.                                     |
| NCT02970331      | 2     | Withdrawn | To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of Pefcalcitol ointment in adolescent subjects with plaque psoriasis. |
| NCT02256930      | 1     | Completed | To evaluate the sensitizing potential of Pefcalcitol in healthy volunteers.                                                                      |
| NCT02227069      | 1     | Completed | To evaluate the irritation potential of Pefcalcitol in healthy volunteers.                                                                       |

For context, other PDE4 inhibitors have shown significant efficacy in treating psoriasis. For instance, in Phase 3 trials, the oral PDE4 inhibitor Apremilast demonstrated a Psoriasis Area and Severity Index (PASI) 75 response (a 75% improvement in PASI score) in 28.8% to 33.1% of patients after 16 weeks. Topical PDE4 inhibitors have also shown promise, with significant improvements in PASI scores compared to vehicle in early-phase trials.

# **Key Experimental Methodologies**

The evaluation of a dual-action compound like **Pefcalcitol** involves a range of in vitro and in vivo experimental protocols to characterize its activity on both the VDR and PDE4 pathways.

## **In Vitro Assays**



- Keratinocyte Proliferation and Differentiation Assays:
  - Proliferation Assay: Human epidermal keratinocytes are cultured and treated with Pefcalcitol. Proliferation can be measured by quantifying DNA synthesis, for example, through BrdU incorporation or by cell counting.
  - Differentiation Assay: Keratinocytes are induced to differentiate in the presence of Pefcalcitol. The expression of differentiation markers, such as involucrin, loricrin, and filaggrin, is then quantified using methods like Western blotting or qPCR.
- PDE4 Inhibition Assay: The inhibitory activity of Pefcalcitol on the PDE4 enzyme is
  determined using a biochemical assay. This typically involves incubating the recombinant
  PDE4 enzyme with its substrate (cAMP) in the presence of varying concentrations of
  Pefcalcitol and measuring the amount of cAMP remaining.
- Cytokine Release Assay: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are stimulated to produce pro-inflammatory cytokines in the presence or absence of Pefcalcitol. The levels of cytokines like TNF-α and interleukins in the cell culture supernatant are then measured by ELISA.



Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of **Pefcalcitol**.



#### In Vivo Models

- Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model: This is a widely used and robust model for studying psoriasis.
  - Protocol: A daily topical application of imiquimod cream is administered to the shaved back and/or ear of mice for several consecutive days. This induces a skin inflammation that mimics many of the histological and immunological features of human psoriasis, including epidermal thickening (acanthosis), an influx of immune cells, and increased expression of pro-inflammatory cytokines.
  - Evaluation: Pefcalcitol would be applied topically to the inflamed skin. Efficacy is
    assessed by measuring the reduction in skin thickness, erythema (redness), and scaling.
    Histological analysis of skin biopsies is performed to assess changes in epidermal
    thickness and immune cell infiltration. Cytokine levels in the skin can be measured by
    qPCR or ELISA.

#### Conclusion

**Pefcalcitol** represents a significant advancement in the topical treatment of psoriasis, distinguished by its innovative dual mechanism of action. By combining VDR agonism with PDE4 inhibition, it addresses both the epidermal dysregulation and the underlying inflammation that characterize the disease. This dual approach holds the potential for improved efficacy and a favorable safety profile, making **Pefcalcitol** a promising therapeutic option for patients with plaque psoriasis. Further publication of long-term clinical trial data will be crucial in fully establishing its role in the clinical management of this chronic condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]



- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2, Multicenter, Open-label Study to Assess the Safety, Tolerability,
  Pharmacokinetics and Pharmacodynamics of Pefcalcitol Ointment, 0.005%, Applied Topically
  Twice Daily (BID) for 8 Weeks in Adolescent Subjects 12 to < 17 Years of Age With Plaque
  Psoriasis [ctv.veeva.com]</li>
- To cite this document: BenchChem. [Discovery and synthesis of Pefcalcitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255254#discovery-and-synthesis-of-pefcalcitol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com